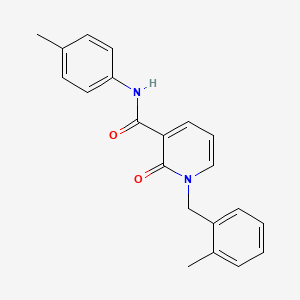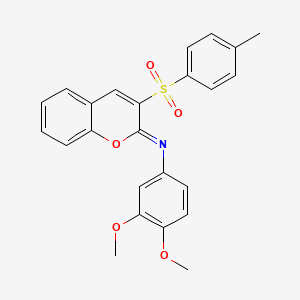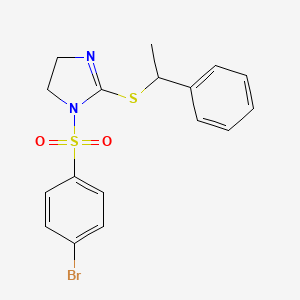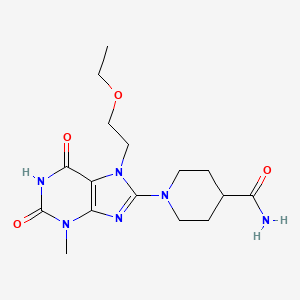
4-(1,3-Dioxolan-2-yl)-4-ethylhexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1,3-Dioxolan-2-yl)-4-ethylhexan-1-amine” is an organic molecule that contains a 1,3-dioxolane ring. 1,3-Dioxolane is a type of acetal, which is a functional group characterized by a carbon atom connected to two -OR groups and two other groups of atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(1,3-Dioxolan-2-yl)-4-ethylhexan-1-amine” would depend on its specific structure. For example, a related compound, “4-(1,3-Dioxolan-2-yl)aniline”, has a molecular weight of 165.19, a density of 1.203g/cm3, and a boiling point of 313.119ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Liquid Crystals
Azoxybenzenes, including 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, are widely used as liquid crystals . These materials play a crucial role in display technologies, such as LCD screens and electronic devices. Their ability to switch between different molecular orientations under an applied electric field makes them essential components in modern displays.
Biological Activities
This compound possesses diverse biological activities. It acts as an insecticidal agent and a plant growth stimulator . Researchers have explored its potential in enhancing crop yield and promoting plant health. Understanding its mode of action and interactions with biological systems is essential for optimizing its agricultural applications.
Coordination Polymers
As ligands, azoxybenzenes participate in the preparation of coordination polymers . These materials have applications in catalysis, sensing, and materials science. Investigating the coordination chemistry of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide can lead to novel materials with tailored properties.
Polyvinyl Chloride Stabilizers
Azoxybenzenes serve as stabilizers for polyvinyl chloride (PVC) compounds . PVC is widely used in construction, packaging, and other industries. By enhancing the stability and durability of PVC, this compound contributes to the performance of PVC-based products.
Fine Organic Synthesis
The reactivity of the azoxy group allows azoxybenzenes to be used as building blocks in fine organic synthesis . Researchers can exploit this compound’s unique structure to create more complex molecules. Its versatility makes it valuable for designing new pharmaceuticals, agrochemicals, and functional materials.
Eco-Friendly Synthesis
The synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide using glucose as an eco-friendly reductant highlights its sustainable production . Developing green synthetic routes is crucial for minimizing environmental impact. This approach aligns with the principles of green chemistry.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-ethylhexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-11(4-2,6-5-7-12)10-13-8-9-14-10/h10H,3-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILIDFRKGLNAOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCCN)C1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-yl)-4-ethylhexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)

![2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2409134.png)
![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)
![7-Nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2409141.png)


![10b-Methylspiro[5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinoline-1,1'-cyclohexane]-3-one](/img/structure/B2409147.png)